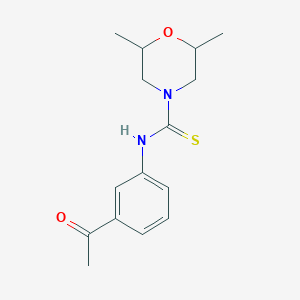![molecular formula C19H23ClN2O3S2 B4114741 2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, Celecoxib, and is part of a class of drugs known as COX-2 inhibitors.
Mechanism of Action
Celecoxib works by selectively inhibiting the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. By inhibiting the activity of this enzyme, Celecoxib is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has also been shown to have anti-cancer properties, as well as the ability to inhibit the growth of blood vessels in tumors.
Advantages and Limitations for Lab Experiments
Celecoxib has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its selectivity for the COX-2 enzyme, which allows for more targeted inhibition of inflammation. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of future directions for research on Celecoxib. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Additionally, there is interest in exploring the use of Celecoxib in combination with other drugs for the treatment of cancer, as well as the development of more selective COX-2 inhibitors with fewer off-target effects.
Scientific Research Applications
Celecoxib has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of a variety of conditions, including arthritis, cancer, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(diethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-4-22(5-2)27(24,25)18-12-8-16(9-13-18)21-19(23)14(3)26-17-10-6-15(20)7-11-17/h6-14H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIOGQKDDTFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylsulfamoyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1-adamantyl-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4114682.png)
![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4114705.png)
![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114717.png)

![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)